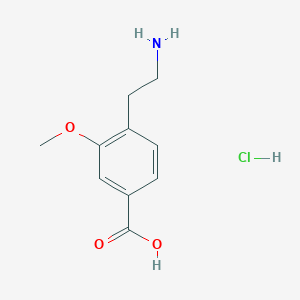![molecular formula C13H13NO2 B6616582 methyl2-[4-(1H-pyrrol-1-yl)phenyl]acetate CAS No. 22106-48-5](/img/structure/B6616582.png)
methyl2-[4-(1H-pyrrol-1-yl)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to an acetate moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrole ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical properties and biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate typically involves the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with methyl acetate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester linkage.
Industrial Production Methods: On an industrial scale, the production of methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products: The major products formed from these reactions include substituted pyrrole derivatives, oxidized pyrrole compounds, and various ester derivatives.
科学的研究の応用
Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.
類似化合物との比較
Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate can be compared with other pyrrole-containing compounds:
Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]propanoate: Similar structure but with a propanoate moiety instead of acetate.
Ethyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate: Ethyl ester variant of the compound.
Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]butanoate: Contains a butanoate group, offering different chemical properties.
The uniqueness of methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate lies in its specific ester linkage and the potential for diverse chemical modifications, making it a versatile compound for various applications.
特性
IUPAC Name |
methyl 2-(4-pyrrol-1-ylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)10-11-4-6-12(7-5-11)14-8-2-3-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRRXCOKSULRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate](/img/structure/B6616517.png)



![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)





![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)
![methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B6616590.png)

